molecular formula C12H15N5O4 B134658 8-Vinyladenosine CAS No. 142386-40-1

8-Vinyladenosine

Cat. No. B134658
M. Wt: 293.28 g/mol
InChI Key: XWDWYGMKPANXOO-JJNLEZRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Vinyladenosine is a modified form of adenosine, an important nucleoside that plays a crucial role in various biochemical processes in the body. The vinyl group attached to the 8-position of the adenine ring in 8-vinyladenosine makes it a unique molecule with distinct properties.

Mechanism Of Action

The mechanism of action of 8-vinyladenosine involves its ability to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. This leads to the accumulation of S-adenosylhomocysteine, which in turn induces apoptosis in cancer cells. 8-Vinyladenosine has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory responses in the body.

Biochemical And Physiological Effects

8-Vinyladenosine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, enhance the immune response, and inhibit the activity of various enzymes and signaling pathways. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-vinyladenosine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations of using 8-vinyladenosine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 8-vinyladenosine. One of the areas of research is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes targeted by 8-vinyladenosine. This will help in the development of more targeted and effective therapies for cancer and other diseases. Additionally, the potential use of 8-vinyladenosine in combination with other chemotherapeutic agents is an area of research that may lead to more effective cancer treatments.

Synthesis Methods

The synthesis of 8-vinyladenosine involves the modification of adenosine by adding a vinyl group to the 8-position of the adenine ring. This can be achieved through various chemical methods, including palladium-catalyzed cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of 8-vinyladenosine is the palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

8-Vinyladenosine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to enhance the immune response and induce apoptosis in cancer cells. 8-Vinyladenosine has been used as a potential chemotherapeutic agent in the treatment of various cancers, including breast cancer, lung cancer, and leukemia.

properties

CAS RN

142386-40-1

Product Name

8-Vinyladenosine

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1

InChI Key

XWDWYGMKPANXOO-JJNLEZRASA-N

Isomeric SMILES

C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

synonyms

8-vinyladenosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.